2-(3,5-Dimethylbenzyl)piperidine 2-(3,5-Dimethylbenzyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18243596
InChI: InChI=1S/C14H21N/c1-11-7-12(2)9-13(8-11)10-14-5-3-4-6-15-14/h7-9,14-15H,3-6,10H2,1-2H3
SMILES:
Molecular Formula: C14H21N
Molecular Weight: 203.32 g/mol

2-(3,5-Dimethylbenzyl)piperidine

CAS No.:

Cat. No.: VC18243596

Molecular Formula: C14H21N

Molecular Weight: 203.32 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dimethylbenzyl)piperidine -

Specification

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
IUPAC Name 2-[(3,5-dimethylphenyl)methyl]piperidine
Standard InChI InChI=1S/C14H21N/c1-11-7-12(2)9-13(8-11)10-14-5-3-4-6-15-14/h7-9,14-15H,3-6,10H2,1-2H3
Standard InChI Key VHWOBOOGMJPLKN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)CC2CCCCN2)C

Introduction

Chemical Structure and Molecular Characteristics

2-(3,5-Dimethylbenzyl)piperidine consists of a six-membered piperidine ring (C₅H₁₀N) with a 3,5-dimethylbenzyl group (-CH₂-C₆H₃(CH₃)₂) attached to the second carbon atom. The nitrogen atom in the piperidine ring adopts a chair conformation, with the benzyl substituent influencing the ring’s stereoelectronic properties. Key molecular features include:

  • Molecular Formula: C₁₄H₂₁N

  • Molecular Weight: 203.33 g/mol

  • Structural Features:

    • Aromatic 3,5-dimethylbenzyl moiety enhancing lipophilicity.

    • Piperidine ring contributing to basicity and hydrogen-bonding potential.

The substitution pattern on the benzyl group (3,5-dimethyl) introduces steric effects and electronic modulation, which may impact intermolecular interactions and solubility. Comparative analyses with structurally similar compounds, such as 2-(3,5-dimethylphenyl)piperidine (C₁₃H₁₉N, MW 189.30 g/mol) , highlight the role of the methylene (-CH₂-) spacer in altering molecular geometry and pharmacodynamic profiles.

Synthetic Strategies

Nucleophilic Alkylation of Piperidine

The most straightforward synthesis involves the reaction of 3,5-dimethylbenzyl chloride with piperidine under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent such as dichloromethane or toluene. This SN2 mechanism proceeds via deprotonation of piperidine to enhance nucleophilicity, followed by alkylation at the 2-position:

3,5-Dimethylbenzyl chloride+PiperidineBase2-(3,5-Dimethylbenzyl)piperidine+HCl\text{3,5-Dimethylbenzyl chloride} + \text{Piperidine} \xrightarrow{\text{Base}} \text{2-(3,5-Dimethylbenzyl)piperidine} + \text{HCl}

Optimization Considerations:

  • Temperature: Reflux conditions (80–110°C) improve reaction kinetics.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance yields in biphasic systems .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the product.

Reductive Amination

An alternative route employs reductive amination between 3,5-dimethylbenzaldehyde and a pre-functionalized piperidine derivative (e.g., 2-aminopiperidine). Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine formation and subsequent reduction :

3,5-Dimethylbenzaldehyde+2-AminopiperidineNaBH₃CN2-(3,5-Dimethylbenzyl)piperidine\text{3,5-Dimethylbenzaldehyde} + \text{2-Aminopiperidine} \xrightarrow{\text{NaBH₃CN}} \text{2-(3,5-Dimethylbenzyl)piperidine}

This method offers stereochemical control but requires access to 2-aminopiperidine, which may necessitate multi-step synthesis.

Physicochemical Properties

Basicity and Lipophilicity

The basicity of 2-(3,5-dimethylbenzyl)piperidine is influenced by the electronic effects of the benzyl substituent. The equatorial positioning of the bulky benzyl group in the chair conformation destabilizes the protonated amine, reducing pKa compared to unsubstituted piperidine (pKa ~11.3) . Experimental data for analogous compounds suggest a pKa range of 8.5–9.5 .

Lipophilicity, quantified as logP, is elevated due to the hydrophobic benzyl and methyl groups. Computed logP values (e.g., ~3.2 via ChemAxon) align with trends observed in N-benzylpiperidine derivatives .

Solubility and Permeability

Aqueous solubility is limited (<1 mg/mL at pH 7.4), typical for lipophilic amines. Membrane permeability, assessed via artificial membrane assays (e.g., PAMPA), is expected to be high (Pe > 1.5 × 10⁻⁶ cm/s), favoring blood-brain barrier penetration .

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